(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 887974-17-6
VCID: VC3957917
InChI: InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2
SMILES: C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO
Molecular Formula: C12H9Cl2NO
Molecular Weight: 254.11 g/mol

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol

CAS No.: 887974-17-6

Cat. No.: VC3957917

Molecular Formula: C12H9Cl2NO

Molecular Weight: 254.11 g/mol

* For research use only. Not for human or veterinary use.

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol - 887974-17-6

Specification

CAS No. 887974-17-6
Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
IUPAC Name [5-(3,5-dichlorophenyl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2
Standard InChI Key XQZHYDQFLRPEIY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (C₁₂H₉Cl₂NO) consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-π stacking potential .

  • 3,5-Dichlorophenyl Substituent: Two chlorine atoms at meta positions on the phenyl ring, enhancing lipophilicity and resistance to oxidative degradation .

  • Hydroxymethyl Group: A primary alcohol functional group capable of hydrogen bonding and participation in esterification or etherification reactions .

Spectroscopic Data

While experimental spectra for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are unavailable, analogs such as (5-(3,5-difluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-80-2) provide reference points :

  • ¹H NMR: Pyridinic protons typically resonate between δ 7.5–9.0 ppm, while aromatic protons on dichlorophenyl groups appear downfield (δ 7.2–8.1 ppm) .

  • ¹³C NMR: The pyridine carbons are expected near δ 120–150 ppm, with quaternary carbons adjacent to chlorine atoms appearing upfield .

  • FT-IR: O-H stretches (3200–3600 cm⁻¹), C-Cl stretches (550–850 cm⁻¹), and pyridine ring vibrations (1400–1600 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • Pyridin-3-ylmethanol: A hydroxymethyl-substituted pyridine.

  • 3,5-Dichlorophenyl Group: Introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 5-bromo-3-(hydroxymethyl)pyridine and 3,5-dichlorophenylboronic acid offers a viable pathway, analogous to methods described for 5-chloro-2-(pyridin-3-yl)pyridin-3-amine :

Reaction Conditions:

  • Catalyst: PdCl₂ (5–7 mol%) .

  • Base: Cs₂CO₃ or K₂CO₃ in dioxane/water (2:1 v/v) .

  • Temperature: 80–100°C for 2–4 hours .

Workup:

  • Extraction with ethyl acetate.

  • Purification via silica gel chromatography (petroleum ether/ethyl acetate) .

Yield Estimation: 85–92%, based on analogous couplings .

Direct Hydroxymethylation

An alternative approach involves lithiation of 5-(3,5-dichlorophenyl)pyridine followed by quenching with formaldehyde:

  • Lithiation: LDA (Lithium Diisopropylamide) at -78°C.

  • Electrophilic Quenching: HCHO (formaldehyde).

  • Oxidation: MnO₂ to stabilize the alcohol .

Physicochemical Properties

Thermodynamic Stability

While polymorphic data for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are unavailable, studies on related triazolidine-dione derivatives highlight the importance of crystalline stability in agrochemical formulations . Key factors influencing stability include:

  • Hydrogen Bonding: The hydroxymethyl group may form intermolecular O-H···N bonds with the pyridine nitrogen.

  • Chlorine Substituents: Enhance lattice energy via halogen-halogen interactions .

Solubility and Partitioning

  • LogP: Estimated at 3.1–3.5 (similar to [5-(3,5-difluorophenyl)pyridin-3-yl]methanamine, LogP = 3.18) .

  • Aqueous Solubility: <1 mg/mL due to hydrophobic dichlorophenyl group.

  • Solubility Enhancers: Co-solvents like DMSO or cyclodextrin complexes .

Applications and Biological Activity

Medicinal Chemistry

The hydroxymethyl group is a pharmacophore in kinase inhibitors and antiviral agents. Structural analogs have shown:

  • Anticancer Activity: Pyridine-based inhibitors targeting EGFR or VEGFR .

  • Antimicrobial Effects: Chlorinated aromatics disrupting bacterial membranes .

Future Directions

Crystallography Studies

X-ray diffraction analysis is needed to resolve:

  • Polymorphism: As seen in triazolidine-dione derivatives .

  • Hydrogen-Bonding Networks: Critical for formulation stability.

Derivatization

  • Esterification: Acetylation to improve blood-brain barrier penetration.

  • Complexation: Metal-organic frameworks for controlled release .

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